molecular formula C20H31NO2 B188045 N-(4-acetylphenyl)dodecanamide CAS No. 355370-54-6

N-(4-acetylphenyl)dodecanamide

Cat. No.: B188045
CAS No.: 355370-54-6
M. Wt: 317.5 g/mol
InChI Key: JGAGRIVIJXJPIG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)dodecanamide is an amide derivative characterized by a dodecanoyl (12-carbon) chain linked via an amide bond to a 4-acetylphenyl group. This compound is synthesized through chloroacetylation of 4-aminoacetophenone, followed by substitution reactions with thiocarbamoyl or other nucleophilic reagents . Its structure combines hydrophobic (dodecanoyl) and aromatic (4-acetylphenyl) moieties, making it a versatile intermediate in medicinal and organic chemistry. Notably, it serves as a precursor for sulfonamide chalcones and thiophene carboxamide derivatives, which exhibit antitubercular and antioxidant activities .

Properties

CAS No.

355370-54-6

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

N-(4-acetylphenyl)dodecanamide

InChI

InChI=1S/C20H31NO2/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-19-15-13-18(14-16-19)17(2)22/h13-16H,3-12H2,1-2H3,(H,21,23)

InChI Key

JGAGRIVIJXJPIG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length Variants

N-(4-Acetylphenyl)hexadecanamide
  • Structure : Features a 16-carbon chain instead of 12.
  • Properties: Increased hydrophobicity due to the longer alkyl chain may enhance lipid membrane permeability.

Functional Group Modifications

N4-Lauroylsulfacetamide
  • Structure: N-[4-[(acetylamino)sulfonyl]phenyl]dodecanamide (CAS: Not provided).
  • Comparison: Incorporates a sulfonamide group (-SO₂NH-) adjacent to the acetyl moiety. Reported in antitubercular research, it highlights how sulfonamide substitution broadens therapeutic applications compared to the parent amide .
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
  • Structure : Adds a 4-methoxybenzenesulfonamide group.
  • Activity : Demonstrates antioxidant and antibacterial properties, attributed to the electron-donating methoxy group and sulfonamide functionality. This contrasts with N-(4-acetylphenyl)dodecanamide, which lacks direct sulfonamide-mediated bioactivity .

Complex Structural Derivatives

N-(4-Acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • Structure : Integrates a cyclohexyl-pyrrolidine carboxamide group.
  • Applications : Used in drug discovery for its conformational rigidity, which may improve target binding specificity. This contrasts with the simpler alkyl-aryl architecture of this compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications References
This compound 4-Acetylphenyl + C12-amide Pharmacological intermediates
N-(4-Acetylphenyl)hexadecanamide 4-Acetylphenyl + C16-amide Synthetic intermediate
Lauramide MEA N-(2-hydroxyethyl)dodecanamide Cosmetic antistatic agent
N4-Lauroylsulfacetamide Sulfonamide + C12-amide Antitubercular research
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-Methoxybenzenesulfonamide + acetylphenyl Antioxidant/antibacterial agent

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₂₀H₃₁NO₂ 333.47 Amide, acetylphenyl
Lauramide MEA C₁₄H₂₉NO₂ 243.39 Amide, hydroxyethyl
N4-Lauroylsulfacetamide C₂₀H₃₂N₂O₄S 396.55 Sulfonamide, amide

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